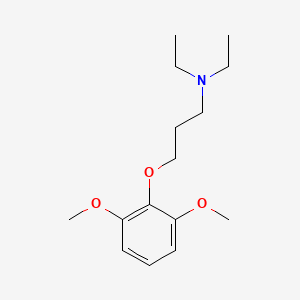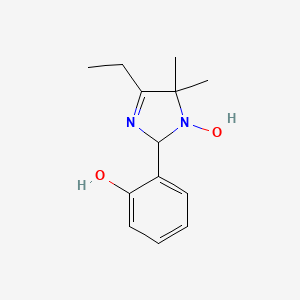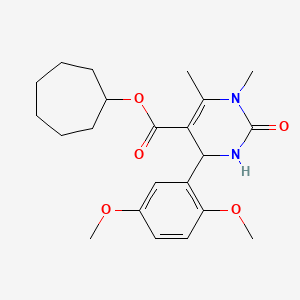![molecular formula C14H12N6O5 B4968036 2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide, commonly known as BNTA, is an organic compound that has attracted significant scientific attention due to its potential applications in various fields. BNTA is a triazene derivative that is synthesized through a multistep process involving the reaction of 3-nitroaniline with sodium nitrite and acetic anhydride.
Mécanisme D'action
The mechanism of action of BNTA is based on its ability to generate reactive nitrogen species, which can induce oxidative stress and DNA damage in cancer cells. BNTA is selectively taken up by cancer cells due to their higher metabolic rate and increased expression of transporters. Once inside the cancer cells, BNTA is metabolized to generate reactive nitrogen species, which can cause damage to cellular components and induce apoptosis.
Biochemical and Physiological Effects:
BNTA has been shown to have several biochemical and physiological effects, including induction of apoptosis, generation of reactive nitrogen species, and DNA damage. BNTA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BNTA has been shown to have low toxicity and good biocompatibility, making it a promising candidate for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BNTA in lab experiments include its ability to selectively target cancer cells, its low toxicity and good biocompatibility, and its potential applications in various fields. However, the limitations of using BNTA include its complex synthesis method, its limited solubility in aqueous solutions, and its potential for off-target effects.
Orientations Futures
There are several future directions for research on BNTA, including the development of new synthetic methods for BNTA and its derivatives, the optimization of its therapeutic efficacy, and the exploration of its potential applications in other fields, such as catalysis and sensing. In addition, further studies are needed to elucidate the mechanism of action of BNTA and its potential off-target effects.
Méthodes De Synthèse
The synthesis of BNTA involves a multistep process that begins with the reaction of 3-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form 3-nitro-4-nitrosophenol. This intermediate is then reacted with acetic anhydride to form 3-acetoxy-4-nitrosophenol, which is further reacted with hydrazine hydrate to form 3-acetoxy-4-hydrazinophenol. Finally, the product is reacted with acetic anhydride to form BNTA.
Applications De Recherche Scientifique
BNTA has been extensively studied for its potential applications in various fields, including cancer therapy, imaging, and material science. In cancer therapy, BNTA has been shown to induce apoptosis in cancer cells by generating reactive nitrogen species. BNTA has also been used as a fluorescent probe for imaging biological systems due to its ability to selectively bind to proteins. In material science, BNTA has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and porous carbon materials.
Propriétés
IUPAC Name |
2-(3-nitro-N-[(3-nitrophenyl)diazenyl]anilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O5/c15-14(21)9-18(11-4-2-6-13(8-11)20(24)25)17-16-10-3-1-5-12(7-10)19(22)23/h1-8H,9H2,(H2,15,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMKVTMOAYFVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N=NN(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)




![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
